3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea
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Overview
Description
UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]-: is a complex organic compound with a unique structure that combines a urea moiety with a pyrazole ring, a naphthalene ring, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]- typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester under acidic conditions.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Attachment of the Piperidine Group: The piperidine group is attached through a nucleophilic substitution reaction, where the naphthalene derivative reacts with a piperidine derivative under basic conditions.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate compound with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the pyrazole ring or the naphthalene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine group or the naphthalene ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(4-MORPHOLINYL)ETHOXY]-1-NAPHTHALENYL]-
- UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(4-MORPHOLINYL)ETHOXY]-1-NAPHTHALENYL]-HYDROCHLORIDE
Uniqueness
The uniqueness of UREA, N-[3-(1,1-DIMETHYLETHYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N’-[4-[2-(1-PIPERIDINYL)ETHOXY]-1-NAPHTHALENYL]- lies in its combination of functional groups and rings, which provide it with unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
285983-72-4 |
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Molecular Formula |
C32H39N5O2 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-piperidin-1-ylethoxy)naphthalen-1-yl]urea |
InChI |
InChI=1S/C32H39N5O2/c1-23-12-14-24(15-13-23)37-30(22-29(35-37)32(2,3)4)34-31(38)33-27-16-17-28(26-11-7-6-10-25(26)27)39-21-20-36-18-8-5-9-19-36/h6-7,10-17,22H,5,8-9,18-21H2,1-4H3,(H2,33,34,38) |
InChI Key |
RTGVWXYTMRGERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCCCC5 |
Origin of Product |
United States |
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